molecular formula C15H14O3 B12618657 Methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate CAS No. 912286-65-8

Methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate

Cat. No.: B12618657
CAS No.: 912286-65-8
M. Wt: 242.27 g/mol
InChI Key: NPAMMRKFMJOSPC-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate is an organic compound with the molecular formula C15H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate typically involves the esterification of 3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The methoxy group can also influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

912286-65-8

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate

InChI

InChI=1S/C15H14O3/c1-17-14-9-7-11-5-3-4-6-12(11)13(14)8-10-15(16)18-2/h3-10H,1-2H3

InChI Key

NPAMMRKFMJOSPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=CC(=O)OC

Origin of Product

United States

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